molecular formula C13H9Cl2N B11947808 3-Chloro-N-(2-chlorobenzylidene)aniline CAS No. 17099-06-8

3-Chloro-N-(2-chlorobenzylidene)aniline

Cat. No.: B11947808
CAS No.: 17099-06-8
M. Wt: 250.12 g/mol
InChI Key: MZJZNAQCSPQXRV-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-chlorobenzylidene)aniline is an organic compound with the molecular formula C13H9Cl2N. It is a derivative of aniline, where the aniline ring is substituted with chlorine atoms and a benzylidene group. This compound is often used in chemical research and has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-(2-chlorobenzylidene)aniline typically involves the condensation reaction between 3-chloroaniline and 2-chlorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-N-(2-chlorobenzylidene)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted anilines with various functional groups.

Scientific Research Applications

3-Chloro-N-(2-chlorobenzylidene)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(2-chlorobenzylidene)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 3-Chloro-N-(4-chlorobenzylidene)aniline
  • 2-Chloro-N-(2-chlorobenzylidene)aniline
  • 3-Chloro-N-(3,4-dichlorobenzylidene)aniline
  • 2-Chloro-N-(4-chlorobenzylidene)aniline
  • 2-Chloro-N-(2,4-dichlorobenzylidene)aniline

Comparison: 3-Chloro-N-(2-chlorobenzylidene)aniline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and physical properties, such as solubility, melting point, and reactivity towards various reagents. These differences can make it more suitable for certain applications in research and industry.

Properties

CAS No.

17099-06-8

Molecular Formula

C13H9Cl2N

Molecular Weight

250.12 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-(3-chlorophenyl)methanimine

InChI

InChI=1S/C13H9Cl2N/c14-11-5-3-6-12(8-11)16-9-10-4-1-2-7-13(10)15/h1-9H

InChI Key

MZJZNAQCSPQXRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC(=CC=C2)Cl)Cl

Origin of Product

United States

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